molecular formula C14H19NO4S B2762157 Cyclopentyl(3-((furan-2-ylmethyl)sulfonyl)azetidin-1-yl)methanone CAS No. 1797344-14-9

Cyclopentyl(3-((furan-2-ylmethyl)sulfonyl)azetidin-1-yl)methanone

Cat. No. B2762157
CAS RN: 1797344-14-9
M. Wt: 297.37
InChI Key: GCDAESYQMYTHPZ-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple functional groups and rings. The cyclopentyl group would provide a five-membered carbon ring structure, the furan ring would introduce a five-membered ring with an oxygen atom, the sulfonyl group would contribute a sulfur atom double-bonded to two oxygen atoms, the azetidine ring would add a four-membered nitrogen-containing ring, and the methanone group would include a carbonyl group.


Chemical Reactions Analysis

The reactivity of this compound would depend on the specific functional groups present. For example, the furan ring might undergo reactions typical of aromatic compounds, while the sulfonyl group could participate in substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure and the functional groups present. These could include properties such as melting point, boiling point, solubility, and stability .

Scientific Research Applications

Enantioselective Synthesis and Functionalization

  • The enantioselective synthesis of 2-(2-Arylcyclopropyl)glycines from aromatic aldehydes and acetylfuran, resulting in optically pure cyclopropyl ketones and their subsequent conversion into furan derivatives, demonstrates the compound's relevance in producing conformationally restricted amino acid analogs with potential pharmacological applications (Demir et al., 2004).

Synthesis of Furan Derivatives

  • The exploration of furan-2-yl(phenyl)methanol derivatives in aza-Piancatelli rearrangement reactions to synthesize cyclopentenone and furan derivatives showcases the compound's utility in constructing complex molecular architectures (Reddy et al., 2012). This process highlights the application in synthesizing diverse heterocyclic compounds critical for drug discovery and material science.

Antibacterial and Enzyme Inhibition Studies

  • The synthesis and evaluation of multifunctional amides, including furan derivatives for their enzyme inhibitory potentials and antibacterial activities, suggest the potential of such compounds in developing new therapeutic agents for diseases like Alzheimer's. These studies indicate the compound's role in medicinal chemistry, emphasizing the importance of synthetic furan derivatives in identifying new drug candidates (Hassan et al., 2018).

Material Science and Corrosion Inhibition

  • The utilization of related furan compounds in the prevention of corrosion on mild steel in acidic mediums highlights the potential application of Cyclopentyl(3-((furan-2-ylmethyl)sulfonyl)azetidin-1-yl)methanone in material science, specifically in corrosion inhibition. This application extends the compound's relevance beyond pharmaceuticals, demonstrating its versatility in industrial applications (Singaravelu & Bhadusha, 2022).

Mechanism of Action

Without specific biological or pharmacological studies, it’s difficult to predict the mechanism of action of this compound .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific properties and reactivity. Proper handling and disposal procedures should be followed when working with this compound .

Future Directions

Future research could involve studying the synthesis, properties, and potential applications of this compound. This could include exploring its potential uses in fields such as medicinal chemistry, materials science, or chemical synthesis .

properties

IUPAC Name

cyclopentyl-[3-(furan-2-ylmethylsulfonyl)azetidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO4S/c16-14(11-4-1-2-5-11)15-8-13(9-15)20(17,18)10-12-6-3-7-19-12/h3,6-7,11,13H,1-2,4-5,8-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCDAESYQMYTHPZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)C(=O)N2CC(C2)S(=O)(=O)CC3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cyclopentyl(3-((furan-2-ylmethyl)sulfonyl)azetidin-1-yl)methanone

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